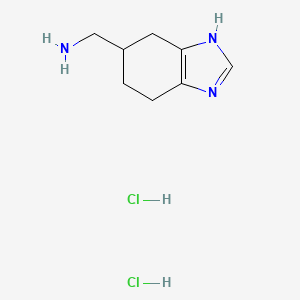
1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride
描述
属性
IUPAC Name |
4,5,6,7-tetrahydro-3H-benzimidazol-5-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h5-6H,1-4,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGQVHJVMWZLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CN)NC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride typically involves the condensation of o-phenylenediamine with various aldehydes or acids. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反应分析
1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives .
科学研究应用
1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes and proteins, which can lead to their therapeutic effects. For example, they may inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Heterocycle Differences
- Benzimidazole vs. Indazole Derivatives: Target Compound: The benzimidazole core has two nitrogen atoms in the fused benzene ring. 4,5,6,7-Tetrahydro-1H-Indazol-5-amine Dihydrochloride (C₇H₁₃Cl₂N₃): Replaces benzimidazole with indazole, which has one nitrogen in each ring. 1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-5-ylamine Dihydrochloride (C₈H₁₅Cl₂N₃): Adds a methyl group to the indazole nitrogen, further modifying steric and electronic profiles .
Substituent Variations
- Methylamine vs. Carbonyl Groups: 1-Pyrrolidinyl(4,5,6,7-Tetrahydro-1H-Benzimidazol-6-yl)methanone Hydrochloride (C₁₂H₁₈ClN₃O): Features a pyrrolidinyl carbonyl group instead of methylamine, reducing basicity and altering solubility .
Physicochemical Properties
†Assumes dihydrochloride salt.
生物活性
1-(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)methylamine dihydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C8H13N3·2ClH
- Molecular Weight : 203.12 g/mol
- IUPAC Name : 4,5,6,7-tetrahydro-3H-benzimidazol-5-ylmethanamine; dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins involved in critical cellular processes. Key mechanisms include:
- Inhibition of Tubulin Polymerization : This effect disrupts microtubule formation, which is crucial for cell division and proliferation.
- Antioxidant Activity : The compound exhibits potential antioxidant properties that may mitigate oxidative stress in biological systems.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Anticancer Activity
Research indicates that benzimidazole derivatives can exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cell lines have been reported in the range of nanomolar concentrations, indicating potent activity against cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : Studies have demonstrated that it possesses inhibitory effects against several bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in various models:
- In Vivo Models : Research has shown that it can reduce inflammation markers and alleviate symptoms in acute inflammation models .
Data Table: Biological Activity Summary
Case Studies
Several case studies have been published concerning the efficacy and safety of this compound:
- Case Study on Cancer Cell Lines :
-
Antimicrobial Efficacy :
- A comparative analysis demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study provided insights into its mechanism involving membrane disruption .
- Inflammation Model Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


